molecular formula C9H19NO B2661065 N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine CAS No. 1250275-95-6

N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B2661065
CAS No.: 1250275-95-6
M. Wt: 157.257
InChI Key: FVNAHEWNTQUQRW-UHFFFAOYSA-N
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Description

“N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine” is a chemical compound with the molecular formula C9H19NO . It is also known by other names such as 4-(2-AMINOETHYL)TETRAHYDROPYRAN .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The first step involves the reaction of 4-chlorotetrahydropyran with cyanoacetic acid methyl ester at a molar ratio of 0.9:1 under a hydrogen pressure of 1MPa . The reaction mixture is then stirred at 50°C for 12 hours, followed by an increase in temperature to 110°C for another 12 hours . The reaction product is then washed with water three times and the organic phase is concentrated under reduced pressure to obtain an oily substance . The final product is obtained after several other steps, including extraction with ether, washing with water and saturated salt water, drying and decolorization, and distillation .


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . It has a boiling point of 88-89°C at 13mm and a predicted density of 0.931±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Safety and Hazards

“N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine” is classified as an irritant . Safety precautions should be taken when handling this compound, including wearing appropriate protective clothing and eye/face protection .

Properties

IUPAC Name

N-ethyl-2-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-6-3-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAHEWNTQUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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